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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, with the chemical formula C15H19NO2, is a selective dual melatonin receptor

agonist.[1][2][3] Marketed under the trade name Hetlioz®, it is the first and only medication

approved by the U.S. Food and Drug Administration (FDA) and the European Medicines

Agency (EMA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a chronic

circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] Due to the

absence of light perception, these individuals cannot entrain their master body clock to a 24-

hour day, leading to a continuous shift in their sleep-wake cycle. Tasimelteon's mechanism

involves resynchronizing the internal clock through a "non-photic" pathway. This guide provides

an in-depth technical overview of its chemical structure, properties, mechanism of action, and

the experimental methodologies used in its evaluation.

Chemical Structure and Properties
Tasimelteon, chemically designated as N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-

yl)cyclopropyl]methyl}propanamide, is a monocarboxylic acid amide belonging to the class of 1-

benzofurans and cyclopropanes. It is a white to off-white crystalline powder.
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Identifier Value

IUPAC Name
N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-

yl)cyclopropyl]methyl}propanamide

SMILES
CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3

=CC=C2

InChI Key PTOIAAWZLUQTIO-GXFFZTMASA-N

CAS Number 609799-22-6

Molecular Formula C15H19NO2

Molecular Weight 245.32 g/mol

Physicochemical Properties
Property Value

Melting Point 78 °C

Boiling Point 442.55 °C (Predicted)

Water Solubility 1.1 mg/mL; slightly soluble

Other Solubilities Freely soluble in methanol and 95% ethanol

logP 2.43

Mechanism of Action and Pharmacology
Tasimelteon is a potent and selective dual agonist for the melatonin receptors MT1 and MT2,

which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's

master clock. These G-protein coupled receptors are integral to the control of circadian

rhythms.

The therapeutic effect of tasimelteon is achieved by mimicking the action of endogenous

melatonin. It exhibits a higher binding affinity for the MT2 receptor compared to the MT1

receptor. Activation of the MT1 receptor is primarily thought to promote sleep onset, while

activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm,
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thereby re-entraining the internal clock to the 24-hour day. Tasimelteon has no significant

affinity for over 160 other pharmacologically relevant receptors, ensuring its targeted action.
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Tasimelteon's signaling cascade in SCN neurons.

Pharmacodynamics
The binding affinity (Ki) and functional potency (EC50) of tasimelteon have been determined in

cell lines stably expressing human melatonin receptors.

Parameter MT1 Receptor MT2 Receptor Cell Line

Binding Affinity (Ki) 0.304 nM 0.069 nM NIH-3T3

Binding Affinity (Ki) 0.35 nM 0.17 nM CHO-K1

Functional Potency

(EC50)
0.74 nM 0.1 nM NIH-3T3

Pharmacokinetics
Tasimelteon's pharmacokinetic profile is linear over single doses ranging from 3 to 300 mg.

Parameter Value

Time to Peak (Tmax) 0.5 - 3 hours

Absolute Bioavailability ~38.3%

Volume of Distribution (Vd) 56 - 126 L

Protein Binding ~90%

Elimination Half-life (t½) 1.3 ± 0.4 hours

Excretion ~80% in urine, ~4% in feces

Metabolism
Tasimelteon is extensively metabolized in the liver, with less than 1% of the dose excreted as

the parent compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1681936?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681936?utm_src=pdf-body
https://www.benchchem.com/product/b1681936?utm_src=pdf-body
https://www.benchchem.com/product/b1681936?utm_src=pdf-body
https://www.benchchem.com/product/b1681936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase I Metabolism: The primary metabolic pathways consist of oxidation at multiple sites

and oxidative dealkylation, which opens the dihydrofuran ring. The major cytochrome P450

isozymes responsible for this are CYP1A2 and CYP3A4.

Phase II Metabolism: Following Phase I reactions, phenolic glucuronidation is the major

Phase II metabolic route.

Metabolites: The primary metabolites (e.g., M9, M11, M12) exhibit significantly lower binding

affinity for melatonin receptors (at least 13-fold less) than the parent compound, suggesting

they do not contribute significantly to the clinical effects.
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Metabolic pathway of Tasimelteon.

Experimental Protocols
Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

tasimelteon for MT1 and MT2 receptors.

Objective: To quantify the binding affinity of tasimelteon by measuring its ability to displace a

high-affinity radioligand from human MT1 and MT2 receptors.

Methodology:

Cell Culture: NIH-3T3 or CHO-K1 cells stably transfected to express either human MT1 or

MT2 receptors are cultured and harvested.

Membrane Preparation: Cell membranes are prepared by homogenization and

centrifugation to isolate the membrane fraction containing the receptors.
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Binding Assay: Cell membranes are incubated in a binding buffer with a constant

concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of

unlabeled tasimelteon.

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60

minutes at 37°C).

Separation: The reaction is terminated by rapid filtration through glass fiber filters to

separate receptor-bound radioligand from the unbound fraction.

Quantification: The radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The concentration of tasimelteon that inhibits 50% of specific radioligand

binding (IC50) is determined by non-linear regression. The Ki value is then calculated from

the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay
This protocol details a functional assay to measure the agonistic activity (EC50) of

tasimelteon.

Objective: To determine the potency of tasimelteon in activating MT1/MT2 receptors by

measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

Methodology:

Cell Culture: NIH-3T3 cells expressing human MT1 or MT2 receptors are seeded in multi-

well plates.

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

Treatment: Cells are treated with varying concentrations of tasimelteon.

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce

cAMP production.
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Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).

Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is

quantified using a competitive immunoassay, such as Homogeneous Time-Resolved

Fluorescence (HTRF) or an ELISA kit.

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of

forskolin-stimulated cAMP levels against the log concentration of tasimelteon. The EC50

value, the concentration at which tasimelteon produces 50% of its maximal inhibitory

effect, is calculated using a sigmoidal dose-response model.

Phase III Clinical Trial Protocol (SET Trial)
The Safety and Efficacy of Tasimelteon (SET) trial was a pivotal study establishing the efficacy

of tasimelteon for Non-24.

Objective: To evaluate the efficacy of tasimelteon in entraining the circadian rhythm of totally

blind individuals with Non-24.

Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group

study.

Patient Population: 84 totally blind adults with a confirmed diagnosis of Non-24.

Methodology:

Screening: Patients undergo a screening phase to confirm the Non-24 diagnosis and

determine their baseline free-running circadian period (τ) using urinary measurements of

6-sulfatoxymelatonin (aMT6s), the major metabolite of melatonin.

Randomization: Eligible patients are randomized to receive either 20 mg of tasimelteon or

a matching placebo.

Treatment: The investigational product is self-administered orally once daily, one hour

before the target bedtime, at the same time each night for up to six months.

Primary Endpoint: The primary efficacy endpoint is the proportion of patients who achieve

entrainment of their aMT6s rhythm to a 24-hour cycle. Entrainment is defined as a post-
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treatment circadian period of < 24.1 hours with a 95% confidence interval that includes

24.0.

Secondary Endpoints: Key secondary endpoints include clinical response as measured by

improvements in nighttime sleep duration, reductions in daytime nap duration, and overall

global functioning scores.
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Workflow of the pivotal SET clinical trial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1681936?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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